

# Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics

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## Compound of Interest

Compound Name: BMS-986141

Cat. No.: B8257941

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This guide provides an objective comparison of the investigational Protease-Activated Receptor-4 (PAR-4) antagonist, **BMS-986141**, with established standard of care antithrombotic agents. The information is compiled from preclinical and clinical trial data to support an evidence-based evaluation of its performance. Despite showing promise in early clinical development, it is important to note that the clinical development of **BMS-986141** was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed.<sup>[1]</sup>

## Executive Summary

**BMS-986141** is a potent and selective, orally active antagonist of PAR-4, a key receptor involved in the late stages of thrombin-mediated platelet aggregation.<sup>[2][3][4]</sup> Preclinical and early-phase clinical studies suggested a favorable profile for **BMS-986141**, demonstrating robust antithrombotic activity with a potentially lower bleeding risk compared to some standard of care agents.<sup>[2][3][4]</sup> A Phase 2a clinical trial demonstrated its ability to provide additional antithrombotic effects when added to existing antiplatelet therapies in patients with stable coronary artery disease. However, a Phase 2 trial in patients who recently had a stroke or transient ischemic attack was terminated, and the outcome data were not analyzed.<sup>[1]</sup> This guide will present the available data in a structured format to allow for a comprehensive assessment of **BMS-986141**'s performance profile.

Data Presentation

Table 1: Preclinical Efficacy and Bleeding Profile of BMS-986141 vs. Standard of Care

| Parameter  | BMS-986141                  | Aspirin               | Clopidogrel                             |
|--|-----------------------------|-----------------------|---|
| Thrombus Weight Reduction                            | 88% (at 0.5 mg/kg)[1]       | Not directly compared | Not directly compared in the same study |
| Bleeding Time Increase (vs. control)                 | 1.2-fold (at 0.5 mg/kg) [1] | 2.2-fold[1]           | 8-fold[1]                               |
| Bleeding Time Increase (in combination with Aspirin) | 2.6 to 3-fold[1]            | N/A                   | Not reported                            |

Data from electrolytic carotid artery thrombosis (ECAT) and mesenteric artery bleeding models in cynomolgus monkeys.

Table 2: Pharmacodynamic Profile of BMS-986141 in Healthy Volunteers (Phase 1 Study - NCT02341638)

| Dose                          | Inhibition of PAR4-induced Platelet Aggregation   | Effect on PAR1-induced Platelet Aggregation |
|-------------------------------|---|---|
| Single Ascending Dose (SAD)   |   |   |
| 75 mg and 150 mg              | ≥80% inhibition through ≥24 hours post-dose[5][6] | No effect[5][6]                             |
| Multiple Ascending Dose (MAD) |   |   |
| ≥10 mg                        | Complete inhibition through 24 hours[5][6]        | No effect[5][6]                             |

**Table 3: Additive Antithrombotic Effect of BMS-986141 in Patients with Stable Coronary Artery Disease (Phase 2a Study - NCT05093790)**

| Treatment Arm                             | Reduction in Ex Vivo Thrombus Area (High Shear) |
|---|---|
| Healthy Volunteers + BMS-986141 (4mg)     | -21% (P=0.001)                                  |
| Ticagrelor (90 mg BID) + BMS-986141 (4mg) | -28% (P=0.001)                                  |
| Aspirin (75 mg QD) + BMS-986141 (4mg)     | -23% (P=0.018)                                  |
| Ticagrelor + Aspirin + BMS-986141 (4mg)   | -24% (P≤0.001)                                  |

## Experimental Protocols

### Preclinical Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

- Objective: To assess the antithrombotic efficacy of **BMS-986141**.
- Methodology: An electrolytic current was applied to the carotid artery of anesthetized cynomolgus monkeys to induce thrombus formation. **BMS-986141** was administered orally at doses of 0.05, 0.1, and 0.5 mg/kg. The primary endpoint was the weight of the resulting thrombus.
- Results: **BMS-986141** demonstrated a dose-dependent reduction in thrombus weight, with an 88% reduction at the 0.5 mg/kg dose.[\[1\]](#)

### Preclinical Mesenteric Artery Bleeding Time Model in Cynomolgus Monkeys

- Objective: To evaluate the bleeding risk associated with **BMS-986141** compared to standard of care antithrombotics.
- Methodology: Following oral administration of **BMS-986141** (0.5 mg/kg), aspirin, or clopidogrel, a standardized incision was made in a mesenteric artery of anesthetized

cynomolgus monkeys. The time until cessation of bleeding was measured.

- Results: **BMS-986141** was associated with a 1.2-fold increase in bleeding time, which was less than the 2.2-fold increase observed with aspirin and significantly lower than the 8-fold increase with clopidogrel.[1]

## Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending-Dose Study in Healthy Participants (NCT02341638)

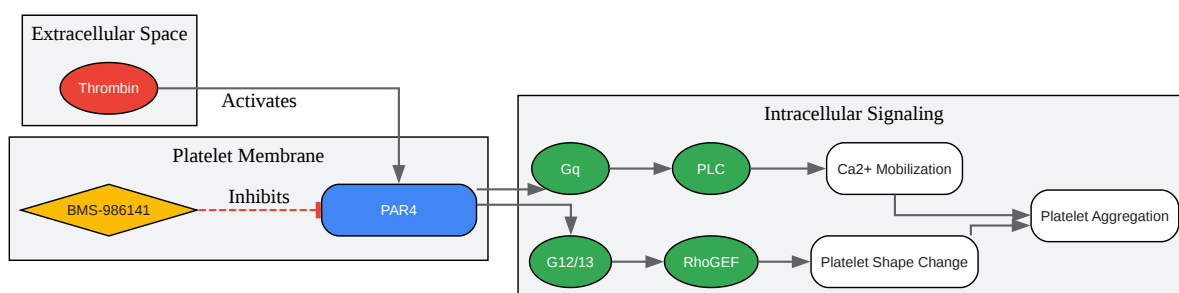
- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986141**.
- Methodology: Healthy volunteers received single ascending oral doses (SAD) or multiple ascending oral doses (MAD) of **BMS-986141** or placebo. Platelet aggregation in response to PAR4 agonist peptide (AP) and PAR1-AP was measured ex vivo at various time points.
- Results: **BMS-986141** was well-tolerated and demonstrated dose-proportional pharmacokinetics. It selectively inhibited PAR4-AP-induced platelet aggregation in a dose- and concentration-dependent manner, with no effect on PAR1-AP-induced aggregation.[5][6]

## Phase 2a, Open-Label, 4-Arm, Single-Center Study in Patients with Stable Coronary Artery Disease (NCT05093790)

- Objective: To determine the additive antithrombotic effects of **BMS-986141** in patients receiving standard of care antiplatelet therapy.
- Methodology: Forty-five patients with stable coronary heart disease on ticagrelor, aspirin, or both, and 10 healthy volunteers received a single 4 mg oral dose of **BMS-986141**. Ex vivo thrombus formation under high and low shear stress was measured before and at 2 and 24 hours after administration. Platelet aggregation and activation markers were also assessed.
- Results: **BMS-986141** significantly reduced ex vivo thrombus formation under high shear conditions on top of standard antiplatelet therapy. It demonstrated highly selective inhibition of PAR4-AP-induced platelet aggregation and activation.

## Mandatory Visualization

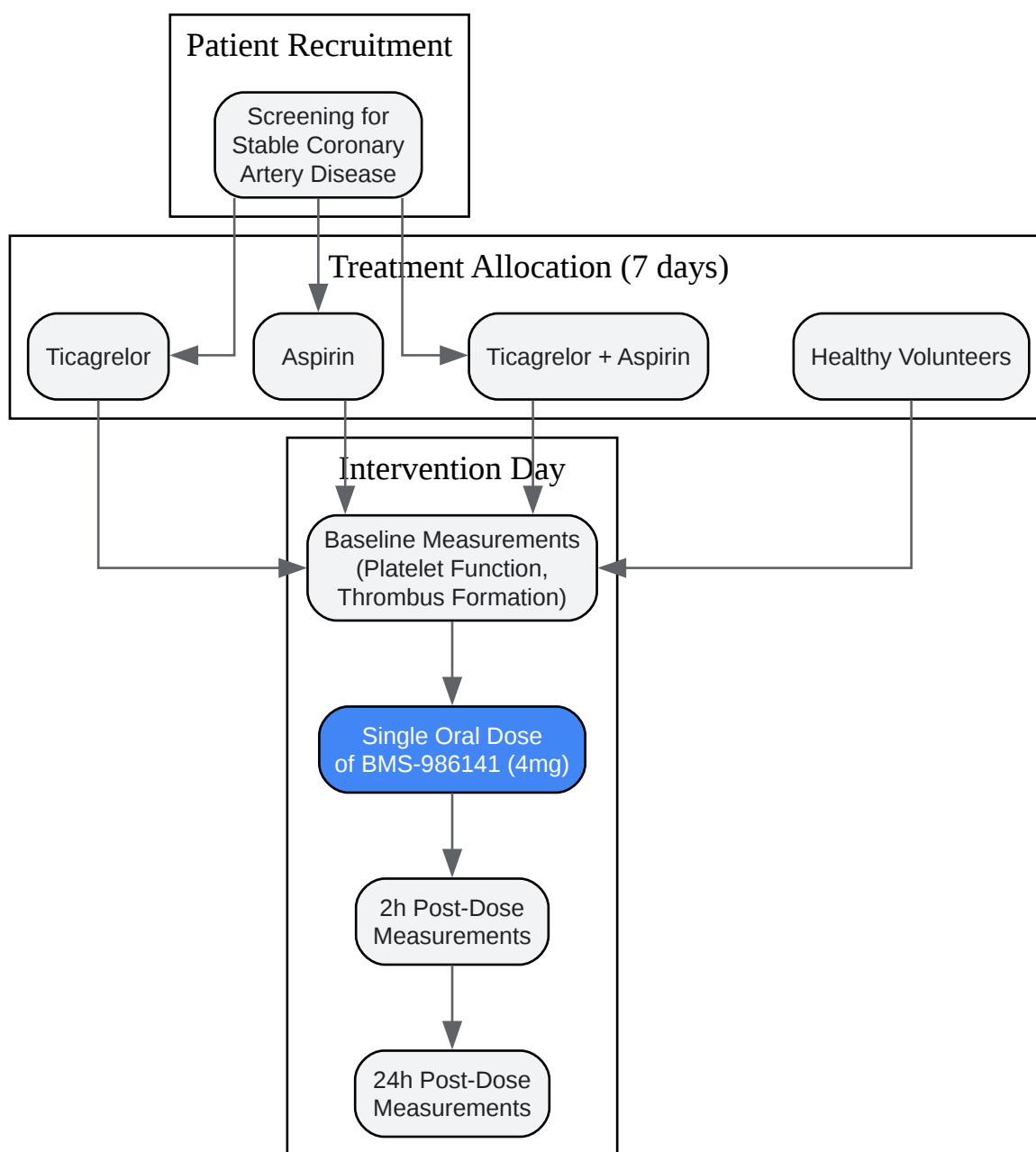
### Signaling Pathway of PAR-4 and Inhibition by BMS-986141



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Caption: PAR-4 signaling cascade in platelets and the inhibitory action of **BMS-986141**.

### Experimental Workflow for the Phase 2a Study (NCT05093790)



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Caption: Workflow of the Phase 2a clinical trial evaluating **BMS-986141**.

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- To cite this document: BenchChem. [Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257941#benchmarking-bms-986141-performance-against-standard-of-care-antithrombotics]

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